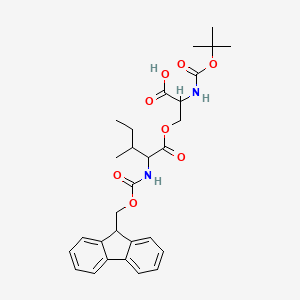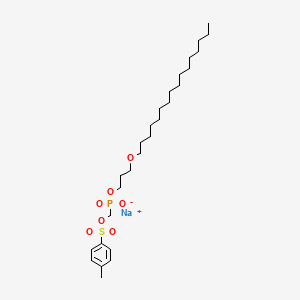
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate is a synthetic organophosphorus compound It is characterized by the presence of a phosphonate group, a long alkyl chain, and a tosyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate typically involves the following steps:
Preparation of 3-(hexadecyloxy)propanol: This intermediate is synthesized by reacting hexadecanol with 3-chloropropanol under basic conditions.
Formation of 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate: The intermediate is then reacted with tosyl chloride in the presence of a base to introduce the tosyloxy group.
Conversion to Sodium Salt: The final step involves neutralizing the phosphonic acid derivative with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Hydrolysis Products: Phosphonic acid and alcohol derivatives are the primary products.
Applications De Recherche Scientifique
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate involves:
Molecular Targets: The compound interacts with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity.
Pathways Involved: It may interfere with enzymatic processes by binding to active sites or altering membrane-bound enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-(octadecyloxy)propyl ((tosyloxy)methyl)phosphonate
- Sodium 3-(dodecyloxy)propyl ((tosyloxy)methyl)phosphonate
Uniqueness
Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate is unique due to its specific alkyl chain length, which influences its amphiphilic properties and reactivity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, reactivity, and biological activity profiles.
Propriétés
Formule moléculaire |
C27H48NaO7PS |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate |
InChI |
InChI=1S/C27H49O7PS.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-32-23-17-24-33-35(28,29)25-34-36(30,31)27-20-18-26(2)19-21-27;/h18-21H,3-17,22-25H2,1-2H3,(H,28,29);/q;+1/p-1 |
Clé InChI |
OPERKVZSSDIIPR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


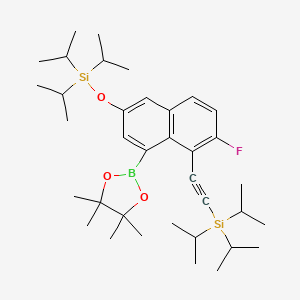
![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)

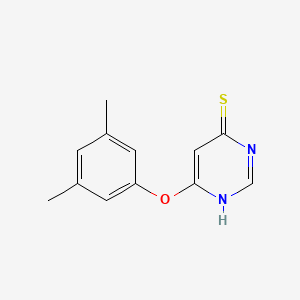

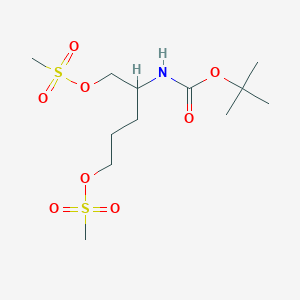

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
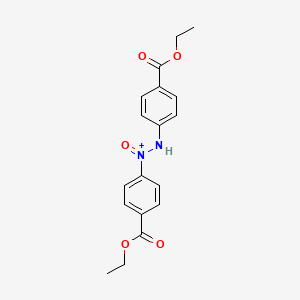
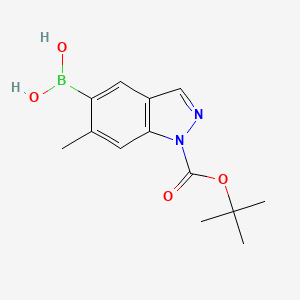
![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
